Rhodamine 101

説明

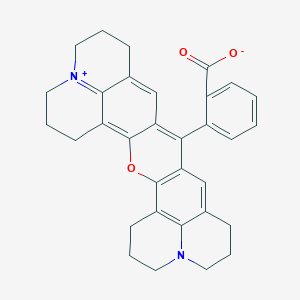

Structure

3D Structure of Parent

特性

IUPAC Name |

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O3.ClH/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;/h1-2,9-10,17-18H,3-8,11-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANORACDFPHMJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)O)CCC7.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214560 | |

| Record name | 9-(2-Carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Rhodamine 101 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

64339-18-0, 116450-56-7 | |

| Record name | Rhodamine 101 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64339-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodamine 101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064339180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rhodamine 101 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Rhodamine 101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Rhodamine 101, a fluorescent dye widely utilized in various scientific and biomedical research applications. This document details the properties of its two common forms: this compound inner salt and this compound chloride.

Chemical Identity

This compound is a xanthene dye known for its high fluorescence quantum yield and photostability. It exists in two primary forms, the zwitterionic inner salt and the chloride salt, which exhibit slight differences in their physicochemical properties.

This compound Inner Salt

-

IUPAC Name: 2-(3-Oxo-3H-xanthen-9-yl)benzoic acid inner salt

-

Synonyms: Rhodamine 640

-

CAS Number: 116450-56-7[1]

-

Molecular Formula: C₃₂H₃₀N₂O₃[1]

-

Molecular Weight: 490.59 g/mol [1]

This compound Chloride

-

IUPAC Name: 2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride

-

Synonyms: Rhodamine 640 chloride, this compound hydrochloride

-

CAS Number: 64339-18-0[2]

-

Molecular Formula: C₃₂H₃₁ClN₂O₃[2]

-

Molecular Weight: 527.05 g/mol [3]

Tabulated Physical and Chemical Properties

The following tables summarize the key quantitative data for the two forms of this compound.

Table 1: General Physical and Chemical Properties

| Property | This compound Inner Salt | This compound Chloride |

| Appearance | Solid | Solid[2] |

| Solubility | Methanol: Soluble[1] | Ethanol: 14.29 mg/mL (requires sonication), Water: 2 mg/mL (requires sonication)[3] |

| Melting Point | Data not readily available | Data not readily available |

Table 2: Spectral Properties in Various Solvents

This compound Inner Salt

| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Methanol | 567[4] | 588[4] | 105,000 at 567 nm[4] | - |

| Ethanol | 565[5] | 595[6] | 95,000 at 565 nm[5] | 0.98[5] |

| Chloroform (CHCl₃) | 566 | - | 11.6 x 10⁴ | - |

| Dichloromethane (DCM) | 568 | - | 11.2 x 10⁴ | - |

| Dimethylformamide (DMF) | 572 | - | - | - |

Note: Molar absorptivity and quantum yield data for a wide range of solvents are not consistently available in the literature.

This compound Chloride

| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) |

| General | 565[3] | 595[3] |

Note: Detailed spectral data for this compound chloride in various specific solvents is limited in publicly available resources.

Experimental Protocols

The following sections outline the general methodologies for determining key photophysical properties of this compound.

Determination of Molar Absorptivity (Extinction Coefficient)

The molar absorptivity is determined using UV-Visible spectrophotometry and the Beer-Lambert law.

Materials:

-

This compound (inner salt or chloride)

-

Spectrophotometric grade solvent (e.g., ethanol, methanol)

-

Volumetric flasks and pipettes

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometric Measurement:

-

Use the pure solvent to zero the spectrophotometer (as a blank).

-

Measure the absorbance of each diluted solution at the wavelength of maximum absorption (λmax).

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear plot will be equal to the molar absorptivity (since the path length is typically 1 cm).

-

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined using a comparative method with a well-characterized fluorescence standard.

Materials:

-

This compound (test sample)

-

Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)[7]

-

Spectrophotometric grade solvent

-

Volumetric flasks and pipettes

-

UV-Visible spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Visible spectrophotometer.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²) where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Visualizations

Jablonski Diagram for this compound

The following diagram illustrates the electronic transitions that occur during the absorption and fluorescence processes of this compound.

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

This technical guide provides a foundational understanding of the chemical and physical properties of this compound. For specific applications, it is recommended to consult the primary literature and manufacturer's specifications for the most accurate and up-to-date information.

References

- 1. 若丹明 101 内盐 suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C32H31ClN2O3 | CID 14844402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. exciton.luxottica.com [exciton.luxottica.com]

- 5. PhotochemCAD | this compound inner salt [photochemcad.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Excitation and Emission Spectra of Rhodamine 101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of Rhodamine 101, a fluorescent dye widely utilized in various scientific and biomedical research fields. This document details its excitation and emission characteristics in different solvent environments, outlines standardized experimental protocols for spectral measurements, and visualizes the underlying photophysical processes and experimental workflows.

Core Spectral Properties of this compound

This compound is a bright, photostable fluorescent dye belonging to the rhodamine family. Its distinct spectral properties, characterized by strong absorption and fluorescence in the orange-red region of the visible spectrum, make it a valuable tool in applications such as fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy.[1][2][3] The excitation and emission maxima of this compound are known to be influenced by the solvent environment.

Data Presentation: Spectral Properties in Various Solvents

The following table summarizes the key photophysical parameters of this compound in different solvents. This data has been compiled from various sources to provide a comparative overview for experimental design and analysis.

| Solvent | Excitation Maxima (λex) (nm) | Emission Maxima (λem) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| Ethanol | 565 | 595 | 95,000 at 565 nm[4] | 0.96 - 0.98[4][5] | 4.3[6][7][8] |

| Methanol | 567[9] | 588[9] | 105,000 at 567 nm[9] | ~1.0 | 4.0 in acidic methanol[7][8] |

| Water | - | - | - | - | 4.2[6][7][8] |

| General | 569[10] | 590[10] | - | - | - |

Note: The exact values can vary slightly depending on the specific experimental conditions, such as temperature, pH, and solute concentration.

Experimental Protocols

Accurate and reproducible measurement of the spectral properties of this compound is crucial for its effective application. Below are detailed methodologies for determining its fluorescence excitation and emission spectra, and its fluorescence quantum yield.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the steps to acquire the excitation and emission spectra of this compound using a standard spectrofluorometer.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mM in ethanol).

-

Working Solution Preparation: Dilute the stock solution to prepare a working solution with an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.[11] This can be verified using a UV-Vis spectrophotometer.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.[11]

-

-

Emission Spectrum Measurement:

-

Place a cuvette with the solvent (blank) in the sample holder and record a blank spectrum.

-

Replace the blank with the this compound working solution.

-

Set the excitation wavelength to the known absorption maximum of this compound (e.g., 565 nm in ethanol).

-

Scan a range of emission wavelengths (e.g., 570 nm to 750 nm).

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the maximum of the recorded emission spectrum (e.g., 595 nm in ethanol).

-

Scan a range of excitation wavelengths (e.g., 450 nm to 580 nm).

-

The resulting spectrum is the excitation spectrum.

-

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method, using a standard with a known quantum yield, is a widely used and reliable technique.[12]

Materials:

-

This compound solution (test sample)

-

A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., another rhodamine dye with a well-characterized quantum yield). The standard should have an absorption and emission profile that overlaps with this compound.

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Solution Preparation: Prepare a series of dilutions for both the this compound test sample and the reference standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.[12]

-

Absorbance Measurements: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurements:

-

Record the fluorescence emission spectrum for each solution using the spectrofluorometer.

-

The excitation wavelength must be the same for all measurements.

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the test sample and the reference standard.

-

Determine the gradient (slope) of the linear fit for each plot.

-

Calculate the quantum yield of the this compound sample (Φ_X) using the following equation[12]:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients of the plots for the test sample and the standard, respectively.

-

η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).

-

Mandatory Visualizations

Photophysical Processes of this compound

The Jablonski diagram below illustrates the electronic transitions that occur in a this compound molecule upon absorption of light, leading to fluorescence or other de-excitation pathways.

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

Experimental Workflow for Spectral Characterization

The following diagram outlines the logical flow of the experimental procedure for characterizing the spectral properties of this compound.

Caption: Experimental workflow for the spectral characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. PhotochemCAD | this compound inner salt [photochemcad.com]

- 5. researchgate.net [researchgate.net]

- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. exciton.luxottica.com [exciton.luxottica.com]

- 10. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 11. edinst.com [edinst.com]

- 12. chem.uci.edu [chem.uci.edu]

The Quantum Yield of Rhodamine 101 in Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of Rhodamine 101 in ethanol, a critical parameter for its use as a fluorescent standard and in various applications. We will delve into the reported quantum yield values, detail the experimental methodologies for its determination, and explore factors that can influence this key photophysical property.

Quantitative Data Summary

The fluorescence quantum yield (ΦF) of this compound in ethanol is frequently cited as being close to unity, making it an excellent fluorescence standard, particularly in the red region of the visible spectrum. However, reported values in the literature show some variation, which can be attributed to different measurement techniques, experimental conditions, and the reference standards employed. Below is a summary of reported quantum yield values for this compound in ethanol.

| Quantum Yield (ΦF) | Measurement Method | Reference Standard | Additional Notes | Reference |

| ≈ 1.0 | Not specified | Assumed as a standard | Often considered to have a unitary quantum yield. | [1] |

| 0.96 | Relative | Not specified | A commonly cited value. | [2] |

| 0.913 | Relative | Quinine Sulfate (SRM 936a) | Measured using a chain of transfer standards. | [3][4] |

| 0.89 | Not specified | Not specified | Mentioned in the context of maximizing radiative transport. | |

| Depletes with increasing pump-field fluence | Photothermal method | Not applicable (Absolute) | The quantum yield was observed to decrease as the pump fluence increased.[5][6] | [5][6] |

Experimental Protocols for Quantum Yield Measurement

The determination of fluorescence quantum yield can be broadly categorized into two methodologies: the relative method and the absolute method.

Relative Quantum Yield Measurement

The relative method is the more common approach and involves comparing the fluorescence of the sample of interest to that of a well-characterized fluorescence standard with a known quantum yield.

Principle: If the sample and a standard have the same absorbance at the same excitation wavelength, it is assumed that they absorb the same number of photons. The ratio of the integrated fluorescence intensities of the sample and the standard is then directly proportional to the ratio of their quantum yields.

Detailed Methodology:

-

Standard Selection: A suitable fluorescence standard is chosen. For this compound, which emits in the red region, standards like Cresyl Violet can be used.[7] Quinine sulfate is a common standard for the blue-green region and can be used to establish a chain of transfer standards to calibrate this compound.[3][4]

-

Solution Preparation:

-

Stock solutions of both the sample (this compound) and the standard are prepared in the same solvent (spectroscopy-grade ethanol) to minimize solvatochromic effects.

-

A series of dilutions are made from the stock solutions. To avoid inner filter effects, the absorbance of the solutions at the excitation wavelength and across the emission region should be kept low, typically below 0.1 in a 1 cm path length cuvette.

-

-

Spectroscopic Measurements:

-

Absorption Spectra: The UV-Vis absorption spectra of all solutions (sample and standard) are recorded using a spectrophotometer. The absorbance at the chosen excitation wavelength is noted.

-

Fluorescence Spectra: The fluorescence emission spectra are recorded using a spectrofluorometer. It is crucial that the excitation wavelength is the same for both the sample and the standard. The emission is typically collected at a 90° angle to the excitation beam. The spectra should be corrected for the wavelength-dependent sensitivity of the detector.

-

-

Data Analysis and Calculation:

-

A graph of the integrated fluorescence intensity versus absorbance is plotted for both the sample and the standard.

-

The quantum yield of the sample (ΦF,X) is calculated using the following equation:

ΦF,X = ΦF,ST * (GradX / GradST) * (ηX2 / ηST2)

where:

-

ΦF,ST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used). For the same solvent, this term becomes 1.

-

-

Absolute Quantum Yield Measurement

The absolute method determines the quantum yield without the need for a reference standard by directly measuring the ratio of emitted photons to absorbed photons. This is typically achieved using an integrating sphere.

Principle: An integrating sphere collects all the light emitted from the sample in all directions. By comparing the light from the excitation source with and without the sample in the sphere, the number of absorbed photons can be determined. The number of emitted photons is measured by integrating the fluorescence emission spectrum.

Detailed Methodology:

-

Instrumentation: A spectrofluorometer equipped with an integrating sphere is required. The inner surface of the sphere is coated with a highly reflective material (e.g., Spectralon®).

-

Measurement Steps:

-

Blank Measurement: A cuvette containing only the solvent (ethanol) is placed in the integrating sphere, and the spectrum of the excitation light is recorded. This measures the initial number of photons.

-

Sample Measurement: The cuvette with the this compound solution is placed in the sphere, and the spectrum is recorded again. The unabsorbed excitation light and the fluorescence emission are measured.

-

Calculation: The instrument's software calculates the number of absorbed photons by subtracting the unabsorbed excitation light in the sample measurement from the initial excitation light in the blank measurement. The number of emitted photons is determined by integrating the area of the fluorescence emission spectrum. The absolute quantum yield is then the ratio of the number of emitted photons to the number of absorbed photons.

-

Factors Influencing the Quantum Yield of this compound in Ethanol

Several experimental parameters can affect the measured fluorescence quantum yield of this compound.

-

Pump-Field Fluence: Studies have shown that the fluorescence quantum yield of this compound in ethanol can decrease as the intensity of the excitation light (pump-field fluence) increases.[5][6] This fluorescence quenching at high fluences is attributed to an increase in non-radiative relaxation rates.

-

Temperature: The fluorescence quantum yield of many dyes is temperature-dependent. While this compound is known for its high photostability, significant temperature changes can still influence its quantum yield.

-

Presence of Oxygen: Dissolved oxygen can act as a quencher of fluorescence for many fluorophores. While the effect on this compound is generally considered to be less pronounced than for other dyes, it is a factor to consider for highly accurate measurements.[3][4]

-

Solvent Purity: The purity of the ethanol used as a solvent is critical. Impurities can act as quenchers or introduce additional absorption and emission, leading to inaccurate quantum yield determinations.

-

Concentration: At high concentrations, the inner filter effect and self-quenching can lead to a significant underestimation of the quantum yield. It is therefore essential to work with dilute solutions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the relative measurement of the fluorescence quantum yield of this compound in ethanol.

Caption: Workflow for relative quantum yield determination.

References

- 1. engineering.purdue.edu [engineering.purdue.edu]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jascoinc.com [jascoinc.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rhodamine 800 as reference substance for fluorescence quantum yield measurements in deep red emission range (Journal Article) | ETDEWEB [osti.gov]

Core Spectroscopic Properties of Rhodamine 101

An In-depth Technical Guide to the Molar Extinction Coefficient of Rhodamine 101

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molar extinction coefficient of this compound, a crucial parameter for its application in various scientific fields, including fluorescence microscopy, flow cytometry, and drug development. Understanding this property is essential for accurate quantification and experimental design.

This compound is a bright fluorescent dye known for its high photostability.[1] Its spectroscopic characteristics, particularly the molar extinction coefficient (also known as molar absorptivity), are highly dependent on the solvent environment. The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a molecule in a specific solvent.

Quantitative Data Summary

The following table summarizes the key spectroscopic data for this compound in methanol, a commonly used solvent.

| Parameter | Value | Wavelength (nm) | Solvent | Reference |

| Molar Extinction Coefficient (ε) | 1.05 x 10⁵ L·mol⁻¹·cm⁻¹ | 567 | Methanol | [2] |

| Maximum Absorption (λmax) | 567 | - | Methanol | [2][3] |

| Maximum Fluorescence Emission | 588 - 595 | - | Methanol | [2][3] |

| Molecular Weight | 490.6 g/mol | - | - | [2][3] |

Note: The absorption and emission properties of this compound can be influenced by the solvent's polarity and proticity.[4][5]

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined experimentally using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

-

c is the concentration of the substance (mol·L⁻¹)

-

l is the path length of the cuvette (typically 1 cm)

Materials and Equipment

-

This compound (solid)

-

Spectroscopic grade solvent (e.g., methanol)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Detailed Methodology

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound using an analytical balance.

-

Dissolve the weighed solid in a known volume of the chosen solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of a precise concentration (e.g., 1 mM). Ensure the dye is completely dissolved.

-

-

Preparation of Serial Dilutions:

-

Perform a series of dilutions from the stock solution to create a set of standards with decreasing concentrations (e.g., 1 µM, 2 µM, 4 µM, 6 µM, 8 µM, 10 µM). Use volumetric pipettes and flasks for accuracy.

-

-

Spectrophotometer Setup and Blanking:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the instrument to scan a wavelength range that includes the expected maximum absorption peak of this compound (e.g., 400-700 nm).

-

Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline measurement to subtract the solvent's absorbance.

-

-

Absorbance Measurement:

-

Starting with the most dilute solution, rinse the cuvette with a small amount of the sample before filling it.

-

Measure the absorbance spectrum for each of the prepared dilutions.

-

Identify the wavelength of maximum absorbance (λmax) from the spectra. The λmax for this compound in methanol is approximately 567 nm.[2]

-

-

Data Analysis:

-

Record the absorbance value at the λmax for each concentration.

-

Create a plot of Absorbance (at λmax) on the y-axis versus Concentration (in mol·L⁻¹) on the x-axis.

-

Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin, as predicted by the Beer-Lambert law.

-

The slope of this line is equal to the molar extinction coefficient (ε) multiplied by the path length (l). Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the molar extinction coefficient.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Rhodamine 101

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of Rhodamine 101. It is intended for researchers, scientists, and professionals in drug development who utilize this fluorescent dye in their work.

Molecular Structure and Chemical Formula

This compound is a bright, fluorescent dye belonging to the rhodamine family, which are derivatives of xanthene.[1] Its rigid structure contributes to a high fluorescence quantum yield, making it a valuable tool in various biological and chemical applications.[1]

The core of this compound is a xanthene ring system. This structure is characterized by two benzene rings fused to a central pyran ring containing an oxygen atom. The molecule's extended conjugation and rigid framework are responsible for its strong absorption and fluorescence properties.

There are two common forms of this compound, which differ slightly in their molecular formula and charge:

-

This compound (Inner Salt): This is the zwitterionic or inner salt form of the molecule. It has a molecular formula of C₃₂H₃₀N₂O₃ .[2][3][4] In this form, the carboxylic acid group is deprotonated (COO⁻), and one of the nitrogen atoms in the quinolizine rings is positively charged.

-

This compound Hydrochloride: This is the chloride salt form, with a molecular formula of C₃₂H₃₁ClN₂O₃ .[5] It is also referred to as Rhodamine 640.[2][3][6]

The formal IUPAC name for the core structure is 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium.[2][3]

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are critical for its application in fluorescence-based assays and imaging. The following table summarizes key data for the inner salt form.

| Property | Value | Solvent/Conditions | Reference(s) |

| Molecular Formula | C₃₂H₃₀N₂O₃ | - | [2][3][4] |

| Molecular Weight | ~490.6 g/mol | - | [2][3] |

| CAS Number | 116450-56-7 | - | [2][3] |

| Excitation Maximum (λex) | 560 - 569 nm | Methanol, Ethanol | [2][4][7][8] |

| Emission Maximum (λem) | 588 - 595 nm | Methanol, Ethanol | [2][3][4][6] |

| Molar Absorptivity (ε) | 95,000 - 105,000 L·mol⁻¹·cm⁻¹ at ~566 nm | Ethanol, Methanol | [4][8] |

| Fluorescence Quantum Yield | 0.98 | Ethanol | [8] |

| Solubility | Soluble in methanol; ~0.1 mg/mL in ethanol | - | [2][3] |

| Physical Form | Solid, Crystalline Solid | - | [3] |

Experimental Protocols

A. General Synthesis of Rhodamine Dyes

The synthesis of rhodamine dyes, including this compound, is a well-established process in organic chemistry, though it can present challenges such as the formation of regioisomers.[9] Traditional methods often involve the acid-catalyzed condensation of 3-aminophenols with phthalic anhydrides.[10][11]

A more modern and controlled approach to avoid isomeric impurities involves using phthalaldehydic acids as replacements for unsymmetrical anhydrides.[9] This method provides a cleaner reaction and facilitates the synthesis of isomerically pure rhodamines.[9] Another strategy employs 3,6-difluoroxanthone as a common intermediate, which can then be reacted with the appropriate amines under high temperature and pressure to yield the desired rhodamine structure.[10]

General Synthetic Workflow:

-

Reactant Mixing: A key intermediate, such as a substituted phthalic anhydride or phthalaldehydic acid, is mixed with two equivalents of a meta-aminophenol derivative.

-

Condensation Reaction: The mixture is heated in the presence of an acid catalyst. This step forms the core xanthene ring structure.

-

Purification: The crude product is often a mixture of isomers and side products. Purification is typically achieved through column chromatography or recrystallization to isolate the desired rhodamine dye.

B. Spectroscopic Analysis

The characterization of this compound relies on standard spectroscopic techniques to confirm its identity and purity.

-

UV-Visible Absorption Spectroscopy: A solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol). The absorption spectrum is recorded using a spectrophotometer. The spectrum should exhibit a primary absorption maximum (λmax) around 565-567 nm, which is characteristic of the xanthene chromophore.[3][4][8]

-

Fluorescence Spectroscopy: The fluorescence emission spectrum is obtained using a spectrofluorometer. The sample is excited at or near its absorption maximum (e.g., 560 nm), and the emission is scanned over a higher wavelength range. This compound typically displays a strong emission peak around 590 nm.[7] The quantum yield can be determined by comparing its integrated fluorescence intensity to that of a known standard.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its synthesis.

Caption: Simplified diagram of this compound's fused ring structure.

Caption: General workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. exciton.luxottica.com [exciton.luxottica.com]

- 5. This compound | C32H31ClN2O3 | CID 14844402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 8. PhotochemCAD | this compound inner salt [photochemcad.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP0468821A1 - Process for the preparation of rhodamines - Google Patents [patents.google.com]

The Photophysical Properties of Rhodamine 101: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 101, a member of the rhodamine family of fluorescent dyes, is a highly photostable and bright fluorophore with applications spanning various scientific disciplines. Its rigid molecular structure contributes to its high fluorescence quantum yield and makes it an excellent standard for fluorescence measurements. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their measurement, and visualizations of the underlying photophysical processes and experimental workflows.

Core Photophysical Properties

The photophysical behavior of this compound is characterized by its absorption and emission spectra, molar absorptivity, fluorescence quantum yield, and fluorescence lifetime. These properties are influenced by the solvent environment. A summary of these key parameters in various solvents is presented below.

Data Presentation

Table 1: Photophysical Properties of this compound in Various Solvents

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Ethanol | 565[1], 567[2] | 595[1] | 95,000 at 565 nm[3], 105,000 at 567 nm[2] | 0.96[4], 0.98[3] | ~4.3[5] |

| Methanol | 567[2] | 588[2] | 105,000 at 567 nm[2] | - | - |

| Chloroform | 572[6] | 593[6] | - | - | - |

| Dichloromethane (DCM) | 570[6] | 590[6] | - | - | - |

| N,N-Dimethylformamide (DMF) | 575[6] | 600[6] | - | - | - |

Jablonski Diagram for this compound

The photophysical processes of absorption, fluorescence, and other de-excitation pathways of this compound can be visually represented by a Jablonski diagram.

Caption: Jablonski diagram illustrating the electronic and vibrational transitions in this compound.

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires precise experimental procedures. Below are detailed methodologies for key measurements.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound (e.g., 1 x 10⁻⁵ M) in a spectroscopic grade solvent (e.g., ethanol) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1).

-

Absorption Spectrum:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching cuvette with the this compound solution.

-

Scan a wavelength range that covers the visible spectrum (e.g., 400-700 nm) to record the absorption spectrum.

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).

-

-

Emission Spectrum:

-

Use a spectrofluorometer.

-

Excite the this compound solution at its absorption maximum (λ_abs).

-

Scan the emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to avoid scattered light (e.g., from λ_abs + 10 nm to 800 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ_em).

-

Caption: Workflow for determining the absorption and emission spectra of this compound.

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the efficiency of the fluorescence process relative to a known standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a well-known quantum yield and spectral properties that overlap with this compound. For this compound, a common standard is Rhodamine 6G in ethanol (Φ_f = 0.95).

-

Solution Preparation: Prepare a series of solutions of both the standard and this compound in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

-

Measurement:

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Integrate the area under the corrected emission spectra for both the standard and the sample.

-

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

'sample' refers to this compound and 'std' refers to the standard.

-

Caption: Workflow for the comparative measurement of fluorescence quantum yield.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (picosecond laser or LED), a sample holder, a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of this compound to ensure that on average, less than one photon is detected per excitation pulse.

-

Data Acquisition:

-

The sample is excited by the pulsed light source.

-

The detector registers the arrival time of the emitted single photons relative to the excitation pulse.

-

This process is repeated thousands or millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

The instrument response function (IRF) of the system is measured using a scattering solution (e.g., a dilute solution of Ludox).

-

The measured fluorescence decay curve is deconvoluted with the IRF.

-

The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ_f). For this compound in ethanol, a single exponential decay is typically observed.

-

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Applications in Research and Drug Development

This compound's robust photophysical properties make it a valuable tool in various applications:

-

Fluorescence Microscopy: Its high brightness and photostability are ideal for long-term imaging of cellular structures and dynamics.

-

Flow Cytometry: Used as a fluorescent label for cell sorting and analysis.[1]

-

Fluorescence Correlation Spectroscopy (FCS): Enables the study of molecular diffusion and concentration in solution.[1]

-

Tracer Studies: Rhodamine dyes are used as tracers in biological and environmental systems to study transport and flow.

Conclusion

This compound stands out as a superior fluorescent dye due to its exceptional photostability and high quantum efficiency. A thorough understanding of its photophysical properties and the methodologies for their characterization is paramount for its effective utilization in research and development. This guide provides the foundational knowledge and practical protocols to empower scientists to harness the full potential of this versatile fluorophore.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. exciton.luxottica.com [exciton.luxottica.com]

- 3. PhotochemCAD | this compound inner salt [photochemcad.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Rhodamine 101 in Methanol and Other Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 101, a highly fluorescent and photostable xanthene dye, is a crucial tool in various scientific disciplines, including fluorescence microscopy, flow cytometry, and drug delivery systems. Its utility is often dictated by its solubility in different media. This technical guide provides a detailed overview of the solubility of this compound in methanol and other common organic solvents, presenting quantitative data, experimental protocols for solubility determination, and a logical workflow for assessing its solubility. This document distinguishes between two common forms of this compound: the inner salt and the chloride salt, as their solubility characteristics can differ.

Quantitative Solubility Data

The solubility of this compound is dependent on its specific form (inner salt vs. chloride salt) and the solvent used. The following tables summarize the available quantitative and qualitative solubility data for both forms.

Table 1: Solubility of this compound (Inner Salt)

| Solvent | Solubility | Molar Solubility (approx.) | Notes |

| Methanol | Soluble[1] | Not specified | No quantitative value available in the literature. |

| Ethanol | ~ 0.10 mg/mL[2] | ~ 0.20 mM | - |

Molecular Weight of this compound (Inner Salt): 490.59 g/mol

Table 2: Solubility of this compound (Chloride Salt)

| Solvent | Solubility | Molar Solubility (approx.) | Notes |

| Ethanol | 14.29 mg/mL[3] | ~ 27.11 mM | Requires sonication for dissolution.[3] |

| Water | 2 mg/mL[3] | ~ 3.79 mM | Requires sonication for dissolution.[3] |

| DMSO | ≥ 1 mg/mL | ≥ 1.90 mM | A stock solution of 1 mg/mL can be prepared.[4] |

Molecular Weight of this compound (Chloride Salt): 527.05 g/mol

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for the successful application of this compound. The following are detailed methodologies for two common experimental approaches to quantify the solubility of dyes.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a known volume of a saturated solution.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., methanol) in a sealed, airtight container. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or an orbital shaker can be used.

-

-

Separation of Undissolved Solute:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

To completely remove any suspended solids, centrifuge the collected supernatant or filter it through a fine-pore filter (e.g., 0.22 µm PTFE syringe filter).

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the clear, saturated solution to a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is fully evaporated, place the container with the dried this compound residue in a desiccator to cool to room temperature and to remove any residual moisture.

-

Weigh the container with the dried residue on an analytical balance.

-

-

Calculation of Solubility:

-

The solubility is calculated using the following formula:

Solubility (mg/mL) = (Mass of container with residue - Mass of empty container) / Volume of the saturated solution collected

-

UV-Vis Spectrophotometry Method

This indirect method relies on measuring the absorbance of a diluted saturated solution and correlating it to concentration using a calibration curve.

Methodology:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in step 1 of the Gravimetric Method to prepare a saturated solution of this compound in the chosen solvent.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Sample Preparation and Analysis:

-

After preparing the saturated solution and separating the undissolved solid (as described in step 2 of the Gravimetric Method), accurately dilute a known volume of the clear supernatant with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Solubility (mg/mL) = Concentration of saturated solution (mg/mL)

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a given solvent.

Caption: A logical workflow for determining the solubility of this compound.

References

The Photostability of Rhodamine 101 for Long-Term Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 101, a xanthene-based fluorescent dye, is widely recognized in the scientific community for its exceptional brightness and high fluorescence quantum yield.[1][][3] Its utility in various fluorescence-based applications, particularly long-term imaging, is critically dependent on its photostability—the molecule's intrinsic resistance to light-induced chemical destruction or photobleaching. This guide provides an in-depth analysis of this compound's photostability, supported by quantitative data and detailed experimental protocols to aid researchers in designing and interpreting long-term imaging experiments.

Core Concepts of Photostability

The photostability of a fluorophore is a quantitative measure of its ability to withstand repeated cycles of excitation and emission before becoming permanently non-fluorescent. Several key parameters are used to characterize this property:

-

Fluorescence Quantum Yield (Φf): This is the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient and typically brighter fluorophore. This compound is notable for its very high quantum yield, often approaching unity in certain solvents.[4]

-

Photobleaching Quantum Yield (Φb): This parameter represents the probability that a fluorophore will be photochemically altered or destroyed per absorbed photon. A lower photobleaching quantum yield signifies higher photostability.[5]

-

Photobleaching Half-life (t1/2): This is the time required for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value under continuous illumination.[5][6] It is a practical and commonly used metric for comparing the photostability of different dyes under specific experimental conditions.

It is crucial to understand that photobleaching is highly dependent on the experimental environment. Factors such as the intensity and wavelength of the excitation light, the chemical environment (pH, oxygen concentration), and the molecular context (e.g., conjugation to a protein) can all significantly influence a fluorophore's photostability.[7][8][9]

Quantitative Photophysical Properties of this compound

This compound's reputation as a photostable dye is supported by its excellent photophysical parameters. The following table summarizes key quantitative data for this compound, providing a basis for its selection in demanding imaging applications.

| Parameter | Value | Solvent/Conditions | Reference |

| Fluorescence Quantum Yield (Φf) | ~1.0 | Adsorbed on microcrystalline cellulose | [4] |

| 0.96 | Ethanol | [10] | |

| Fluorescence Lifetime (τ) | 4.32 ns | Not specified | [11] |

| 4.16 ns | Solution | [1] | |

| Molar Extinction Coefficient (ε) | ~110,000 cm-1M-1 | Methanol | [3] |

Comparative Photostability

While this compound is inherently robust, its performance relative to other common fluorophores is a key consideration for experimental design. The photostability of rhodamine derivatives is generally reported to be significantly higher than that of fluorescein-based dyes like FITC.[6] The table below offers a qualitative comparison with other classes of dyes.

| Dye Class | General Photostability | Key Characteristics |

| Rhodamines (e.g., this compound) | High | Excellent brightness and high quantum yields.[][12] |

| Alexa Fluor Dyes | High | Generally exhibit high photostability and are less pH-sensitive. |

| Cyanine (Cy) Dyes | Moderate to High | Photostability can be variable depending on the specific structure and environment.[6] |

| Fluorescein (e.g., FITC) | Moderate | Prone to faster photobleaching compared to rhodamines. |

Factors Influencing this compound Photostability

The exceptional intrinsic photostability of the rhodamine core can be further influenced by its immediate environment.[13] Researchers must consider these factors to optimize imaging conditions and ensure data reliability over extended periods.

-

Excitation Light Intensity: The rate of photobleaching is directly proportional to the photon flux.[7] While reducing excitation power can prolong the fluorescent signal, the relationship is not always linear.[8] Therefore, using the lowest possible laser power that provides an adequate signal-to-noise ratio is paramount for long-term imaging.

-

Solvent and pH: The chemical environment plays a significant role. Both acidic and basic conditions have been shown to decrease the photobleaching lifetimes of rhodamine molecules.[9] The choice of buffer and the maintenance of a stable pH are critical.

-

Oxygen Concentration: Molecular oxygen is often implicated in the photobleaching process through the formation of reactive oxygen species (ROS).[9] The use of oxygen-scavenging systems or antifade mounting media can significantly enhance fluorophore longevity, particularly in fixed samples.[9]

-

Molecular Structure and Conjugation: Modifications to the rhodamine structure can impact photostability. For instance, increasing the alkyl substitutions on the xanthene structure can improve photostability.[14] Furthermore, the properties of the molecule to which the dye is conjugated can also have an effect; for example, the HaloTag system has been shown to enhance the photostability of rhodamine dyes compared to other self-labeling tags.[15]

Experimental Protocols for Measuring Photostability

To empirically determine the suitability of this compound for a specific long-term imaging experiment, it is best practice to measure its photostability under conditions that closely mimic the planned experiment.[7]

Protocol: Measurement of Photobleaching Half-life (t1/2)

This protocol outlines a standardized method for determining the photobleaching half-life of a fluorescent dye using fluorescence microscopy.[5][6]

Materials:

-

This compound solution at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

-

Microscope slides and coverslips.

-

Fluorescence microscope equipped with a stable light source (laser or LED) and a sensitive camera.

-

Image analysis software (e.g., ImageJ/Fiji).

-

(Optional) Antifade mounting medium.

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in the desired buffer.

-

To immobilize the dye, a thin film of the solution can be dried on a microscope slide, or the dye can be embedded in a polymer matrix like polyacrylamide.[5]

-

Alternatively, if studying the dye conjugated to a protein, prepare the labeled protein solution and mount a small volume on a slide.[6] Seal the coverslip to prevent evaporation.

-

-

Microscope Setup:

-

Power on the fluorescence microscope and allow the light source to stabilize.

-

Select the appropriate filter set for this compound (Excitation ~575 nm / Emission ~595 nm).

-

Place the prepared slide on the stage and bring the sample into focus.

-

Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all comparative experiments.[5]

-

-

Image Acquisition:

-

Acquire an initial image at time zero (t=0).

-

Begin continuous illumination of the sample.

-

Acquire a time-lapse series of images at regular intervals. The total acquisition time should be sufficient to observe a significant drop in fluorescence intensity.[6]

-

-

Data Analysis:

-

Open the image series in an image analysis software like ImageJ/Fiji.

-

Define a region of interest (ROI) within the illuminated area.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting this value from the ROI measurements.[5][6]

-

Normalize the background-corrected intensity values to the initial intensity at t=0.

-

Plot the normalized fluorescence intensity as a function of time.

-

Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t1/2).[5][6]

-

Caption: Experimental workflow for determining the photobleaching half-life of a fluorophore.

Logical Pathway of Photobleaching

The process of photobleaching begins with the absorption of a photon, which elevates the fluorophore to an excited singlet state. From here, it can return to the ground state by emitting a photon (fluorescence) or undergo intersystem crossing to a long-lived, reactive triplet state. It is this triplet state that is most often implicated in photobleaching, as it can react with molecular oxygen to produce damaging reactive oxygen species or undergo irreversible chemical reactions itself.

Caption: Simplified Jablonski diagram illustrating the pathways leading to fluorescence and photobleaching.

Conclusion: Is this compound Photostable for Long-Term Imaging?

This compound is an exceptionally photostable fluorophore, characterized by a high fluorescence quantum yield and a robust chemical structure.[1][3] These properties make it a strong candidate for long-term imaging applications where high photon budgets and prolonged observation times are required.

However, the term "long-term" is relative and depends entirely on the specific experimental conditions. The high photon flux inherent in techniques like confocal or super-resolution microscopy will inevitably lead to photobleaching over time. Therefore, while this compound provides an excellent foundation of photostability, its successful use in long-term imaging mandates careful optimization of imaging parameters, including minimizing excitation power, controlling the sample environment, and using appropriate antifade reagents. For any critical quantitative study, it is highly recommended that researchers perform their own photostability comparisons under their specific experimental conditions to ensure the selection of the optimal fluorophore.[7]

References

- 1. researchgate.net [researchgate.net]

- 3. Hydrophobic analogues of rhodamine B and this compound: potent fluorescent probes of mitochondria in living C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photochemistry on surfaces: fluorescence emission quantum yield evaluation of dyes adsorbed on microcrystalline cellulose - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]

- 8. blog.addgene.org [blog.addgene.org]

- 9. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 12. Determination of Optimal Rhodamine Flurophore for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

Rhodamine 101: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Rhodamine 101 (CAS Number: 116450-56-7), a bright and photostable fluorescent dye. Aimed at researchers, scientists, and drug development professionals, this document details the dye's physicochemical properties, supplier information, and practical applications, including experimental protocols and relevant biological contexts.

Core Properties and Supplier Information

This compound, also known as Rhodamine 640, is a xanthene dye widely utilized in various biological applications for its strong red-orange fluorescence.[] The most common form is this compound inner salt.

Table 1: Physicochemical Properties of this compound Inner Salt

| Property | Value | Source |

| CAS Number | 116450-56-7 | [2][3][4][5][6] |

| Molecular Formula | C₃₂H₃₀N₂O₃ | [2][3][4][5][6] |

| Molecular Weight | 490.59 g/mol | [2][3][6] |

| Appearance | Dark purple crystalline powder | Thermo Scientific Chemicals |

| Purity | ≥95% | [3] |

| Excitation Maximum | 565 - 569 nm | [3][7] |

| Emission Maximum | 588 - 595 nm | [3][6] |

| Molar Absorptivity | 10.50 x 10⁴ L mol⁻¹ cm⁻¹ (at 567nm in methanol) | [6] |

| Solubility | Soluble in DMSO and ethanol (approx. 0.10 mg/ml) | [3][8][9] |

| Storage | -20°C, protected from light and moisture | [3][8] |

Table 2: Major Suppliers of this compound Inner Salt (CAS 116450-56-7)

| Supplier | Product Name |

| Santa Cruz Biotechnology | This compound Inner Salt |

| Sigma-Aldrich | This compound for fluorescence |

| Cayman Chemical | This compound (inner salt) |

| Thermo Scientific Chemicals | This compound inner salt, 94%, pure |

| AAT Bioquest | This compound Inner Salt |

| TargetMol | This compound inner salt |

Experimental Protocols and Applications

This compound and its derivatives are versatile tools in various research applications, including fluorescence microscopy, flow cytometry, and as fluorescent tracers.[2][8][9]

General Staining Protocol for Cell and Tissue Samples

A standard workflow for staining with rhodamine dyes involves several key steps to ensure optimal and reproducible results.

Application in Flow Cytometry for Multidrug Resistance (MDR) Analysis

While a specific protocol for this compound in MDR1 analysis was not found, a method using the related Rhodamine 123 can be adapted. This assay measures the efflux of the dye by the P-glycoprotein (MDR1) transporter.

Experimental Protocol: Rhodamine Efflux Assay

-

Cell Preparation: Prepare a single-cell suspension of 1x10⁶ cells (e.g., U-87 MG cells) in warm RPMI 1640 medium.

-

Rhodamine Loading: Incubate the cells with a working concentration of Rhodamine 123 (e.g., 0.4µM) for 30 minutes at 37°C.

-

Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

-

Efflux and Inhibition: Resuspend the cells in warm RPMI 1640. Divide the cell suspension into two tubes:

-

Control: Incubate at 37°C for a defined period (e.g., 180 minutes).

-

Inhibitor: Incubate in the presence of an MDR1 inhibitor (e.g., 5µM Verapamil) for the same period.

-

-

Final Wash: Wash the cells with ice-cold PBS and resuspend in PBS for analysis.

-

Flow Cytometry: Analyze at least 10,000 events per sample. The functionality of MDR-1 is determined by the difference in the mean fluorescence intensity (MFI) between the control and inhibitor-treated cells.

Use as a Fluorescent Tracer in Neuroscience

Sulfothis compound (SR101), a derivative of this compound, has been utilized as a marker for astrocytes in the neocortex for in vivo imaging.[10][11] This application allows for the study of astrocyte morphology and their association with the microvasculature.[10][11] However, it is important to note that the specificity of SR101 for astrocytes has been questioned, and it may also label other cell types, such as oligodendrocytes and neurons, under certain conditions.[12] Additionally, SR101 has been reported to have excitatory side effects, which should be considered when designing experiments.[12]

The mechanism of SR101 uptake into astrocytes is thought to be mediated by organic anion transporting polypeptides (OATPs). This allows for the simultaneous measurement of neuronal and glial calcium signaling when combined with calcium indicators.

Concluding Remarks

This compound is a powerful and widely accessible fluorescent dye with significant utility in biological research. Its bright fluorescence and photostability make it an excellent choice for a variety of imaging applications. Researchers should carefully consider the specific experimental requirements to select the appropriate rhodamine derivative and optimize staining protocols for reliable and reproducible results. The information and protocols provided in this guide serve as a comprehensive resource to facilitate the effective use of this compound in scientific investigation.

References

- 2. targetmol.com [targetmol.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fishersci.com [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. exciton.luxottica.com [exciton.luxottica.com]

- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. This compound Inner Salt *CAS 116450-56-7* | AAT Bioquest [aatbio.com]

- 10. Sulfothis compound as a specific marker of astroglia in the neocortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hifo.uzh.ch [hifo.uzh.ch]

- 12. Limitations of Sulfothis compound for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Core Principles of Rhodamine 101 Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the fluorescence of Rhodamine 101 (Rh101), a bright and highly stable fluorophore belonging to the rhodamine family of dyes. Its exceptional photophysical properties make it a valuable tool in various scientific applications, including fluorescence microscopy, flow cytometry, and as a reference standard for quantum yield measurements.

Molecular Structure and Photophysical Properties

This compound is a xanthene dye characterized by a rigid tricyclic structure with a carboxylated phenyl group. This rigid structure contributes to its high fluorescence quantum yield, as it limits non-radiative decay pathways that can occur through molecular vibrations and rotations.

The fluorescence of this compound is dictated by its electronic structure and the transitions between different energy states, which can be visualized using a Jablonski diagram. Upon absorption of a photon of appropriate energy, the molecule is excited from its ground electronic state (S₀) to a higher singlet excited state (S₁ or S₂).[1] The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation. From the S₁ state, it can return to the ground state via two primary pathways:

-

Fluorescence: The molecule emits a photon, resulting in the characteristic fluorescence of this compound. This emission occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift.

-

Non-radiative decay: The molecule returns to the ground state without emitting a photon, dissipating the energy as heat to the surrounding environment.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf) , which is the ratio of the number of photons emitted to the number of photons absorbed.[2] The fluorescence lifetime (τf) represents the average time the molecule spends in the excited state before returning to the ground state.[3]

Quantitative Photophysical Data

The photophysical properties of this compound are influenced by its local environment. The following tables summarize key quantitative data for this compound in various solvents.

Table 1: Absorption and Emission Properties of this compound in Different Solvents

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Methanol | 560, 565[4] | 589, 595[4] | 110,000 |

| Ethanol | 575 | 598 | 110,000 |

| Acidic Methanol | - | - | - |

| Propionitrile-Butyronitrile | - | - | - |

Data compiled from multiple sources. Note that slight variations in reported values can occur due to different experimental conditions.

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Different Solvents

| Solvent | Quantum Yield (Φf) | Lifetime (τf) (ns) |

| Methanol | 0.92 | 4.4 |

| Ethanol | ~1.00[5] | 4.16[3], 4.6[6] |

| Acidified Ethylene Glycol | - | Varies with concentration[3] |

| Water | - | - |

The quantum yield of this compound in ethanol is often considered to be close to unity, making it a common reference standard.[5]

Jablonski Diagram for this compound

The following diagram illustrates the electronic transitions involved in the absorption and fluorescence of this compound.

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

Factors Influencing this compound Fluorescence

The fluorescence of this compound is sensitive to its molecular environment. Understanding these factors is crucial for its effective application and for the interpretation of experimental data.

Solvent Effects

The polarity and viscosity of the solvent can significantly impact the fluorescence properties of this compound.[1] In general, polar solvents can lead to shifts in the absorption and emission spectra. For instance, the UV-vis peaks of this compound are red-shifted compared to other rhodamines like Rh6G and RhB, and this shift is solvent-dependent.[1] Ethanol is a solvent in which many rhodamine dyes, including this compound, exhibit a high fluorescence quantum yield and a long lifetime.[7]

Concentration Effects and Aggregation